molecular formula C15H13ClFNO2 B6382099 2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% CAS No. 1261956-92-6

2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%

Cat. No. B6382099
CAS RN: 1261956-92-6
M. Wt: 293.72 g/mol
InChI Key: ZMEFHLFZHVMKHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% (2C4E3FP) is an organic compound that has been widely studied in the field of scientific research. It has been used in a variety of applications and has been found to possess a number of unique properties.

Mechanism of Action

2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% has been found to possess a number of unique properties. It has been found to act as a catalyst in the synthesis of a number of compounds, as well as a reagent in the synthesis of a variety of organic compounds. In addition, it has been found to possess antimicrobial activity, as well as anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% has been found to possess a number of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacteria and fungi, as well as to possess anti-inflammatory and analgesic properties. In addition, it has been found to possess antioxidant activity, as well as to possess antifungal and antiviral activity.

Advantages and Limitations for Lab Experiments

2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is relatively stable and can be stored for long periods of time without significant degradation. However, it is important to note that 2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% is toxic and should be handled with care.

Future Directions

There are a number of possible future directions for the use of 2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95%. One possible direction is to explore its potential applications in the synthesis of a variety of organic compounds. In addition, further research could be conducted to investigate its potential uses in the development of new drugs, as well as its potential applications in the treatment of a variety of diseases. Finally, further research could be conducted to investigate its potential applications in the development of new materials.

Synthesis Methods

2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-chloro-2-fluorophenol with ethylcarbamoyl chloride in the presence of a base, such as sodium carbonate, to form 2-chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol. This reaction is typically carried out in an organic solvent, such as dichloromethane, at a temperature of 0-5°C. The second step involves the purification of the product through recrystallization.

Scientific Research Applications

2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol, 95% has been extensively studied in a variety of scientific research applications. It has been used in the synthesis of a number of compounds, such as 2-(4-chloro-2-fluorophenyl)-4-chloro-2-methylpropanoic acid and 2-(4-chloro-2-fluorophenyl)-4-chloro-2-methylpropanoic acid ethyl ester. It has also been used in the synthesis of a variety of heterocyclic compounds, such as 1,2,4-triazoles and 1,3,4-oxadiazoles. In addition, it has been used as a reagent in the synthesis of a number of organic compounds, such as 2,4-dihydroxy-3-fluorophenyl acetate.

properties

IUPAC Name

4-(3-chloro-4-hydroxyphenyl)-N-ethyl-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO2/c1-2-18-15(20)11-5-3-10(8-13(11)17)9-4-6-14(19)12(16)7-9/h3-8,19H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEFHLFZHVMKHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686164
Record name 3'-Chloro-N-ethyl-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol

CAS RN

1261956-92-6
Record name 3'-Chloro-N-ethyl-3-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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